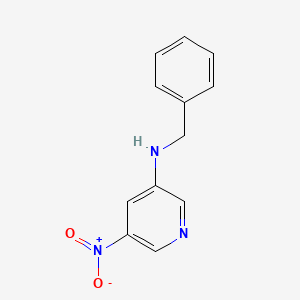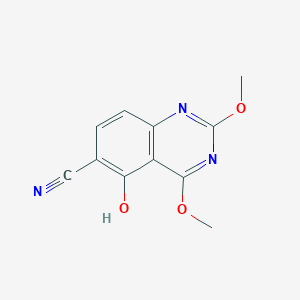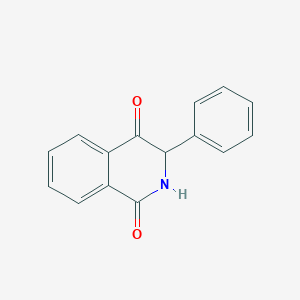
4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid is an organic compound with the molecular formula C12H13NO3 This compound is characterized by the presence of a benzoic acid core substituted with a 2-cyanopropan-2-yl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid typically involves the reaction of 4-(2-cyanopropan-2-yl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-cyanopropan-2-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(2-aminopropan-2-yl)-2-ethoxybenzoic acid.
Substitution: Formation of 4-(2-cyanopropan-2-yl)-2-methoxybenzoic acid.
Applications De Recherche Scientifique
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or interact with metal ions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-cyanopropan-2-yl)benzoic acid
- 4-(2-cyanopropan-2-yl)-2-methoxybenzoic acid
- 4-(2-cyanopropan-2-yl)-2-hydroxybenzoic acid
Uniqueness
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid is unique due to the presence of both the ethoxy group and the nitrile group, which confer distinct chemical properties and reactivity. The ethoxy group can participate in various substitution reactions, while the nitrile group can undergo reduction or serve as a site for further functionalization.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C13H15NO3/c1-4-17-11-7-9(13(2,3)8-14)5-6-10(11)12(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
Clé InChI |
XVMJDOKQXGMCEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C)(C)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)






